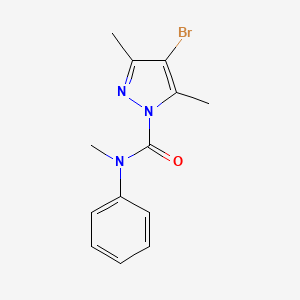
(4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine, also known as 4MB-MNP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine involves the binding of the compound to copper ions, resulting in a fluorescence signal that can be detected. The binding of this compound to copper ions also leads to the formation of a stable complex that can be used for further analysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and does not interfere with cellular functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine is its high selectivity and sensitivity for copper ions. It can also be easily synthesized and purified, making it a cost-effective option for lab experiments. However, one limitation of this compound is its limited solubility in water, which can affect its use in certain applications.
Future Directions
There are several potential future directions for the use of (4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine in scientific research. These include the development of new fluorescent probes for other metal ions, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its high selectivity and sensitivity for copper ions make it a valuable tool for the detection and imaging of biological samples. Further research is needed to fully explore its potential and limitations.
Synthesis Methods
The synthesis of (4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine involves the reaction of 4-methoxybenzylamine with 2-methoxy-5-nitrobenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
(4-methoxybenzyl)(2-methoxy-5-nitrophenyl)amine has been primarily used as a fluorescent probe for the detection of copper ions in biological samples. It has also been shown to have potential applications in the imaging of cancer cells and the detection of other metal ions such as zinc and mercury. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-6-3-11(4-7-13)10-16-14-9-12(17(18)19)5-8-15(14)21-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVQSSJNIYOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)
![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)